molecular formula C14H9ClN4O3 B11487095 1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,4-triazole

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,4-triazole

Cat. No.: B11487095
M. Wt: 316.70 g/mol
InChI Key: UTLFRQHSRXRDSW-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group and a nitrophenyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The synthesis begins with the preparation of 4-chlorophenol, which is then reacted with an appropriate halogenated compound to form 4-chlorophenoxy derivative.

    Nitration: The chlorophenoxy intermediate undergoes nitration to introduce the nitro group, resulting in the formation of 3-(4-chlorophenoxy)-5-nitrophenyl intermediate.

    Cyclization: The final step involves the cyclization of the nitrophenyl intermediate with hydrazine derivatives under controlled conditions to form the triazole ring, yielding this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may inhibit the synthesis of essential cellular components in microorganisms, leading to their death.

Comparison with Similar Compounds

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1-[3-(4-chlorophenoxy)-5-fluorophenyl]-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of a nitro group, leading to different chemical and biological properties.

    1-[3-(4-chlorophenoxy)-5-methylphenyl]-1H-1,2,4-triazole: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.

Properties

Molecular Formula

C14H9ClN4O3

Molecular Weight

316.70 g/mol

IUPAC Name

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1,2,4-triazole

InChI

InChI=1S/C14H9ClN4O3/c15-10-1-3-13(4-2-10)22-14-6-11(18-9-16-8-17-18)5-12(7-14)19(20)21/h1-9H

InChI Key

UTLFRQHSRXRDSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NC=N3)Cl

Origin of Product

United States

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